Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate
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Overview
Description
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate is a chemical compound with the molecular formula C11H11NaO7 It is a sodium salt derivative of 4-(3,4,5-trihydroxybenzoyloxy)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Using a catalyst such as sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions.
Neutralization: The esterified product is then neutralized with a sodium hydroxide solution to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Material Preparation: Ensuring high purity of 3,4,5-trihydroxybenzoic acid and butanoic acid.
Reaction Optimization: Using automated systems to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the hydroxyl groups on the benzene ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Ester derivatives or substituted aromatic compounds.
Scientific Research Applications
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling Modulation: The compound can modulate signaling pathways related to cell growth and apoptosis, which is relevant in cancer research.
Comparison with Similar Compounds
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate can be compared with other similar compounds such as:
Sodium 4-hydroxybenzoate: Known for its preservative properties.
Sodium 3,4,5-trihydroxybenzoate: Similar antioxidant properties but lacks the butanoate moiety.
Sodium 4-(3,4-dihydroxybenzoyloxy)butanoate: Similar structure but with one less hydroxyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
sodium;4-(3,4,5-trihydroxybenzoyl)oxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJWCJRAKPSMI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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